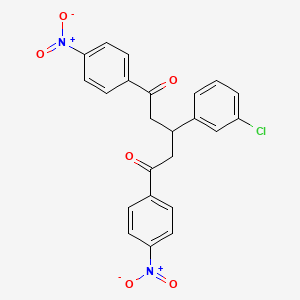
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione is a complex organic compound characterized by the presence of chlorophenyl and nitrophenyl groups attached to a pentane-1,5-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3-chlorobenzaldehyde and 4-nitrobenzaldehyde.
Condensation Reaction: These intermediates undergo a condensation reaction with acetone in the presence of a base catalyst to form the desired pentane-1,5-dione structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogen-substituted derivatives.
科学的研究の応用
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Pathway Modulation: Affecting key biochemical pathways to alter cellular functions.
類似化合物との比較
Similar Compounds
3-(3-Chlorophenyl)-1,5-bis(4-aminophenyl)pentane-1,5-dione: Similar structure but with amino groups instead of nitro groups.
3-(3-Bromophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.
特性
CAS番号 |
918152-59-7 |
|---|---|
分子式 |
C23H17ClN2O6 |
分子量 |
452.8 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione |
InChI |
InChI=1S/C23H17ClN2O6/c24-19-3-1-2-17(12-19)18(13-22(27)15-4-8-20(9-5-15)25(29)30)14-23(28)16-6-10-21(11-7-16)26(31)32/h1-12,18H,13-14H2 |
InChIキー |
WNHKANVLCZCTAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
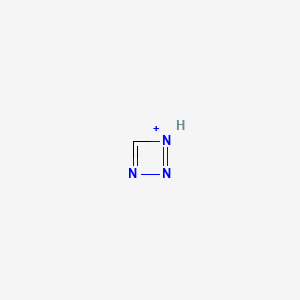

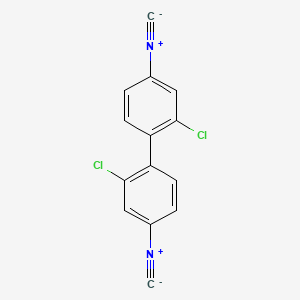
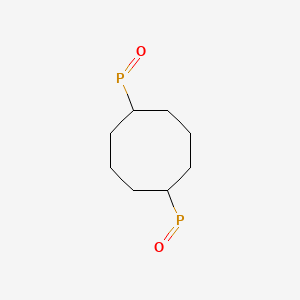
![(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12618039.png)


![2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one](/img/structure/B12618060.png)
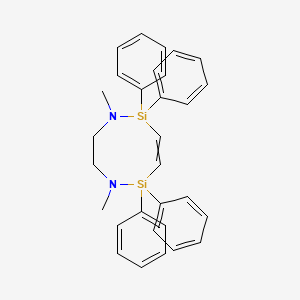
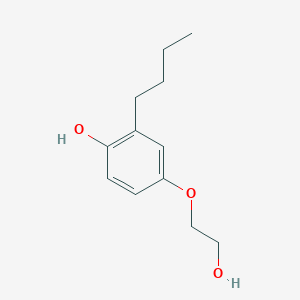
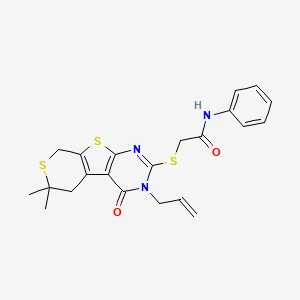
![2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine](/img/structure/B12618085.png)
![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)
